molecular formula C32H32BNO2 B13404755 9-(2,2'-Dimethyl-4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)-9H-carbazole

9-(2,2'-Dimethyl-4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)-9H-carbazole

Cat. No.: B13404755
M. Wt: 473.4 g/mol
InChI Key: JIAZWHLCMNVDNY-UHFFFAOYSA-N
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Description

9-(2,2’-Dimethyl-4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-yl)-9H-carbazole is a complex organic compound that features a carbazole core linked to a biphenyl structure, which is further functionalized with a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,2’-Dimethyl-4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-yl)-9H-carbazole typically involves multiple steps:

    Formation of the Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki coupling reaction, where an aryl halide reacts with an arylboronic acid in the presence of a palladium catalyst.

    Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction, often using pinacolborane as the boron source.

    Attachment of the Carbazole Core: The final step involves the coupling of the carbazole core to the biphenyl structure, which can be achieved through a Buchwald-Hartwig amination reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of carbazole-quinone derivatives.

    Reduction: Reduction reactions can target the biphenyl structure, potentially leading to the formation of partially hydrogenated biphenyl derivatives.

    Substitution: The dioxaborolane group can participate in various substitution reactions, such as Suzuki coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Palladium catalysts are commonly employed in Suzuki coupling reactions, with bases like potassium carbonate to facilitate the reaction.

Major Products

    Oxidation: Carbazole-quinone derivatives.

    Reduction: Partially hydrogenated biphenyl derivatives.

    Substitution: Various biphenyl derivatives with different substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound are studied for their potential as fluorescent probes and bioimaging agents. The carbazole core is known for its strong fluorescence, which can be exploited in various biological assays.

Medicine

In medicine, this compound and its derivatives are investigated for their potential as therapeutic agents. The carbazole core has been shown to exhibit various pharmacological activities, including anti-inflammatory and anticancer properties.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for use in optoelectronic devices.

Mechanism of Action

The mechanism of action of 9-(2,2’-Dimethyl-4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-yl)-9H-carbazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and π-π stacking. In optoelectronic devices, its mechanism of action involves the transfer of electrons and holes, which is facilitated by its conjugated structure.

Comparison with Similar Compounds

Similar Compounds

    9-(4-Biphenyl)-9H-carbazole: Lacks the dioxaborolane group, making it less versatile in terms of functionalization.

    9-(2,2’-Dimethyl-4’-biphenyl)-9H-carbazole: Similar structure but without the dioxaborolane group, limiting its applications in Suzuki coupling reactions.

    9-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole: Similar but with different substitution patterns on the biphenyl structure.

Uniqueness

The presence of the dioxaborolane group in 9-(2,2’-Dimethyl-4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-yl)-9H-carbazole makes it particularly unique. This group allows for further functionalization through Suzuki coupling reactions, expanding its utility in organic synthesis and materials science.

Properties

Molecular Formula

C32H32BNO2

Molecular Weight

473.4 g/mol

IUPAC Name

9-[3-methyl-4-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl]carbazole

InChI

InChI=1S/C32H32BNO2/c1-21-19-23(33-35-31(3,4)32(5,6)36-33)15-17-25(21)26-18-16-24(20-22(26)2)34-29-13-9-7-11-27(29)28-12-8-10-14-30(28)34/h7-20H,1-6H3

InChI Key

JIAZWHLCMNVDNY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C3=C(C=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C)C

Origin of Product

United States

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